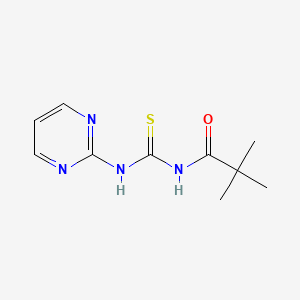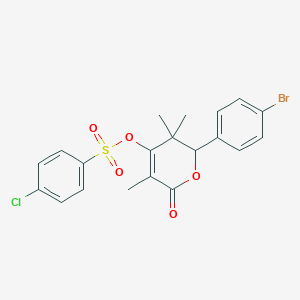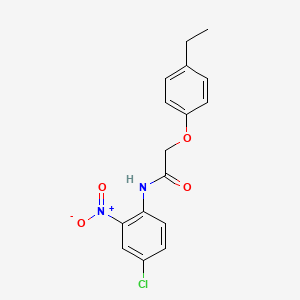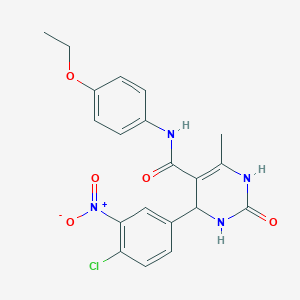![molecular formula C19H17N3O4S B3998022 2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B3998022.png)
2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Overview
Description
2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a nitro group, and a pyridine moiety
Preparation Methods
The synthesis of 2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the nitration of 2-methylbenzenesulfonamide followed by a coupling reaction with 4-(pyridin-4-ylmethyl)phenylamine. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction .
Chemical Reactions Analysis
2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The pyridine moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent due to the presence of the sulfonamide group, which is known for its antimicrobial properties.
Materials Science: The compound’s structure allows it to be used in the development of materials with nonlinear optical properties, which are important for optical signal processing applications.
Biological Studies: It can be used as a molecular probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds include:
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety but lacks the sulfonamide and nitro groups.
N-(thiazol-2-yl)benzenesulfonamides: These compounds have a thiazole ring instead of the pyridine ring and are also known for their antibacterial activity.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine: This compound has a similar nitro group and pyridine moiety but includes a pyrimidine ring instead of the sulfonamide group.
Properties
IUPAC Name |
2-methyl-5-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-14-2-7-18(22(23)24)13-19(14)27(25,26)21-17-5-3-15(4-6-17)12-16-8-10-20-11-9-16/h2-11,13,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVGFHVWHQOMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3997939.png)
![4,4'-({2-[(4-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3997946.png)
![N-(1,3-benzodioxol-5-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3997952.png)

![Ethyl 2-[6-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate](/img/structure/B3997981.png)
![4-[5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE](/img/structure/B3997993.png)
![1'-[4-(4H-1,2,4-triazol-4-yl)benzoyl]spiro[indene-1,4'-piperidine]](/img/structure/B3998000.png)
![(3R*,4R*)-1-[4-(difluoromethoxy)benzyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3998010.png)

![2-N,2-N,4-N,4-N-tetramethyl-6-[[6-(2-phenoxyethoxy)-1,6-dihydropyridazin-3-yl]oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3998018.png)
![N-[(2,4-dichlorophenyl)-(1-hydroxynaphthalen-2-yl)methyl]butanamide](/img/structure/B3998026.png)

![1,3-DIPHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B3998034.png)

